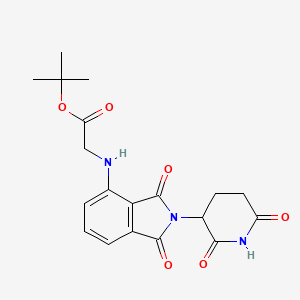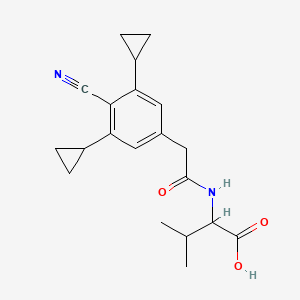
Thalidomide-NH-CH2-COO(t-Bu)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-NH-CH2-COO(t-Bu): is a molecular block of small-molecule degrader. It is a derivative of thalidomide, modified with a tert-butyl ester group. This compound is primarily used in scientific research, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other small-molecule degraders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-CH2-COO(t-Bu) typically involves the modification of thalidomide with a tert-butyl ester group. The general synthetic route includes:
Starting Material: Thalidomide.
Reaction with tert-Butyl Chloroformate: Thalidomide is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: The industrial production of Thalidomide-NH-CH2-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are reacted with tert-butyl chloroformate under controlled conditions.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Thalidomide-NH-CH2-COO(t-Bu) can undergo hydrolysis under acidic or basic conditions to remove the tert-butyl ester group, yielding the corresponding carboxylic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles.
Oxidation and Reduction: Thalidomide-NH-CH2-COO(t-Bu) can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Carboxylic acid derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: Thalidomide-NH-CH2-COO(t-Bu) is used as a building block in the synthesis of PROTACs and other small-molecule degraders. These compounds are designed to target and degrade specific proteins within cells .
Biology: In biological research, Thalidomide-NH-CH2-COO(t-Bu) is used to study protein degradation pathways and the role of specific proteins in various cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of targeted cancer therapies and treatments for other diseases involving protein dysregulation .
Industry: Thalidomide-NH-CH2-COO(t-Bu) is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mécanisme D'action
Thalidomide-NH-CH2-COO(t-Bu) exerts its effects by acting as a molecular block in small-molecule degraders. It binds to specific proteins, facilitating their degradation via the ubiquitin-proteasome system. The compound targets proteins such as bromodomain and extra-terminal (BET) proteins, leading to their degradation and subsequent modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-NH-CH2-COO(t-Bu) is unique due to its modification with a tert-butyl ester group, which enhances its utility as a molecular block in the synthesis of PROTACs and other small-molecule degraders. This modification allows for specific targeting and degradation of proteins, making it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C19H21N3O6 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate |
InChI |
InChI=1S/C19H21N3O6/c1-19(2,3)28-14(24)9-20-11-6-4-5-10-15(11)18(27)22(17(10)26)12-7-8-13(23)21-16(12)25/h4-6,12,20H,7-9H2,1-3H3,(H,21,23,25) |
Clé InChI |
WZPUJNOBEUAQPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)

![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)

![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)


